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Compound of Interest

6-Chloro-7-methoxyimidazo[1,2-
Compound Name:
ajpyridine

Cat. No.: B12827949

Introduction & Core Significance

6-Chloro-7-methoxyimidazo[1,2-a]pyridine is a high-value fused heterocyclic scaffold used
extensively in modern medicinal chemistry. It serves as a "privileged structure"—a molecular
framework capable of providing ligands for diverse biological targets, including GABA-A
receptors, p38 MAP kinases, and PI3K isoforms.

This specific derivative features a unique substitution pattern:

e C6-Chloro: A strategic "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig), allowing expansion of the core into complex chemical space.

o C7-Methoxy: An electron-donating group (EDG) that modulates the electron density of the
bicyclic system, influencing both the pKa of the bridgehead nitrogen and the solubility profile
of the final drug candidate.

Chemical Identifiers & Physicochemical
Properties[1][2][3]
Identity Data
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Identifier

Value

Chemical Name

6-Chloro-7-methoxyimidazo[1,2-a]pyridine

CAS Number 1427368-12-4
C
H
Molecular Formula
CIN
)
Molecular Weight 182.61 g/mol
SMILES COC1=CC2=NC=CN2C=C1ClI
InChlKey HUJSXPONYSILII-UHFFFAOYSA-N

hysicochemical Profile (Predicted] : )

Property

Value / Description

Context

Appearance

Off-white to pale brown solid

Typical for purified
imidazopyridines; crude oils

are common.

LogP (Calc)

~1.8-2.1

Moderate lipophilicity; suitable
for CNS penetration.

TPSA

~26.5 A2

Low polar surface area,
indicating good membrane

permeability.

pKa (Base)

~5.0-5.5

The N1 nitrogen is the basic
center. The 6-Cl (EWG) lowers
pKa, while 7-OMe (EDG)

partially restores it.

Solubility

DMSO, Methanol, DCM

Limited solubility in water;
requires acidification for

aqueous stability.
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Synthetic Methodology

The most robust route to 6-Chloro-7-methoxyimidazo[1,2-a]pyridine is the Hantzsch-type
condensation of a substituted 2-aminopyridine with an

-halocarbonyl equivalent. This method is preferred over direct functionalization of the core due
to superior regiocontrol.

Retrosynthetic Analysis

The target molecule is disconnected at the imidazole ring, tracing back to 2-amino-5-chloro-4-
methoxypyridine and chloroacetaldehyde.

Experimental Protocol: Cyclization

Reaction Overview:

Step-by-Step Procedure:

Reagent Prep: Charge a round-bottom flask with 2-amino-5-chloro-4-methoxypyridine (1.0
equiv) [CAS: 662117-63-7].

e Solvent: Suspend the starting material in Ethanol (10-15 volumes).

o Electrophile Addition: Add Chloroacetaldehyde (40-50% wt. in water, 1.5 equiv). Note:
Chloroacetaldehyde dimethyl acetal can be used but requires acidic hydrolysis in situ.

e Cyclization: Heat the mixture to reflux (78-80°C) for 4—6 hours. Monitor by TLC/LCMS for the
disappearance of the aminopyridine.

o Workup:
o Cool to room temperature.
o Concentrate under reduced pressure to remove ethanol.

o Dilute the residue with water and neutralize with saturated NaHCO

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b12827949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12827949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

solution (pH ~8).[1] Critical Step: The product often precipitates as the free base upon
neutralization.

 Purification: Extract with Ethyl Acetate (3x). Dry organics over Na

SO
[1] If necessary, purify via flash column chromatography (SiO

, gradient 0-5% MeOH in DCM).

Synthesis Diagram (Graphviz)
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Caption: Hantzsch-type cyclization strategy for the regioselective synthesis of the imidazo[1,2-
a]pyridine core.

Medicinal Chemistry & SAR Logic

In drug design, this scaffold is rarely the final drug but a critical intermediate. Understanding its
reactivity profile is essential for library generation.

Structure-Activity Relationship (SAR) Map

e Position 3 (C-H): Highly nucleophilic.
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o Reactivity: Susceptible to electrophilic aromatic substitution (EAS).

o Modifications: Halogenation (NIS/NBS), Formylation (Vilsmeier-Haack), or Mannich
reactions.

e Position 6 (C-Cl): The "Growth Vector."
o Reactivity: Aryl chloride suitable for Pd-catalyzed cross-coupling.

o Utility: Used to attach hydrophobic tails or heteroaryl rings to access the binding pocket of
kinases or receptors.

e Position 7 (C-OMe): Electronic Modulator.

o Function: The methoxy group increases electron density in the pyridine ring, making the
C3 position more nucleophilic and the N1 nitrogen more basic compared to the 6-chloro-
only analog.

Reactivity Workflow Diagram
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Caption: Divergent functionalization pathways: C6 (Cross-coupling) vs. C3 (Electrophilic
substitution).
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Safety & Handling

e Hazards: As a halogenated heterocyclic amine, treat as Irritant (Skin/Eye/Respiratory).
o Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
 Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [6-Chloro-7-methoxyimidazo[1,2-a]pyridine: Technical
Reference Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12827949#6-chloro-7-methoxyimidazo-1-2-a-
pyridine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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